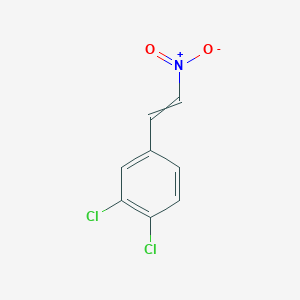3,4-Dichloro-beta-nitrostyrene
CAS No.:
Cat. No.: VC14434581
Molecular Formula: C8H5Cl2NO2
Molecular Weight: 218.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5Cl2NO2 |
|---|---|
| Molecular Weight | 218.03 g/mol |
| IUPAC Name | 1,2-dichloro-4-(2-nitroethenyl)benzene |
| Standard InChI | InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H |
| Standard InChI Key | XHGCFWXSHIHYFH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,4-dichloro-beta-nitrostyrene typically begins with the nitration of 3,4-dichlorostyrene. A common method involves:
-
Nitration: Treatment of 3,4-dichlorostyrene with nitric acid in the presence of sulfuric acid as a catalyst.
-
Purification: Recrystallization from ethanol or toluene to isolate the product.
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Parameters such as temperature (maintained at 0–5°C during nitration) and stoichiometric ratios are optimized to achieve yields exceeding 85%.
Industrial Scaling
Large-scale production utilizes:
-
Continuous Flow Systems: Minimize side reactions and improve heat dissipation.
-
Catalyst Optimization: Sulfuric acid concentrations are adjusted to balance reaction rate and byproduct formation.
Molecular Structure and Chemical Properties
Structural Analysis
The compound’s structure comprises:
-
A benzene ring with chlorine atoms at positions 3 and 4.
-
A nitrovinyl group (-CH₂-NO₂) at the beta position, conjugated to the aromatic system .
This configuration is confirmed by spectral data (IR, NMR) showing characteristic peaks for C-Cl (750 cm⁻¹) and NO₂ (1520 cm⁻¹) .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅Cl₂NO₂ | |
| Molecular Weight | 218.04 g/mol | |
| Melting Point | 93–97°C | |
| Density | 1.52 g/cm³ (estimated) | |
| Solubility | Insoluble in water; soluble in toluene, DCM |
Chemical Reactions and Mechanisms
Michael Addition
The nitrovinyl group acts as a Michael acceptor, reacting with nucleophiles like amines or enolates:
This reaction proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer.
Diels-Alder Cycloaddition
The compound participates in [4+2] cycloadditions with dienes, forming nitro-substituted cyclohexenes:
Electron-deficient dienophiles favor this reaction, which is thermally initiated.
Applications and Industrial Uses
Pharmaceutical Intermediates
3,4-Dichloro-beta-nitrostyrene is a key precursor in synthesizing:
-
Antimicrobial Agents: Nitrostyrene derivatives exhibit activity against Gram-positive bacteria.
-
Anticancer Compounds: Michael adducts with thiol-containing molecules show promise in inhibiting tumor growth.
Agrochemicals
The compound is utilized in producing herbicides and fungicides, leveraging its reactivity to modify biological pathways in pests .
Material Science
Polymerization with styrene derivatives yields nitro-functionalized polymers with enhanced thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume